molecular formula C11H15Cl B11958724 Chloropentamethylbenzene CAS No. 5153-39-9

Chloropentamethylbenzene

Cat. No.: B11958724
CAS No.: 5153-39-9
M. Wt: 182.69 g/mol
InChI Key: GWKDRPNLSOEGRT-UHFFFAOYSA-N
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Description

Chloropentamethylbenzene is an organic compound with the molecular formula C₁₁H₁₅Cl . It is a derivative of benzene, where five hydrogen atoms are replaced by methyl groups and one hydrogen atom is replaced by a chlorine atom. This compound is known for its unique structural properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloropentamethylbenzene can be synthesized through the chlorination of pentamethylbenzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom by a chlorine atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of chlorine gas into a reactor containing pentamethylbenzene and a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Chloropentamethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloropentamethylbenzene is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing other complex organic molecules.

    Biology: The compound is used in studies related to cellular interactions and molecular pathways.

    Medicine: Research into potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloropentamethylbenzene involves its interaction with specific molecular targets. The chlorine atom and methyl groups influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate cellular pathways and biochemical processes, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloropentamethylbenzene’s unique structure, with five methyl groups and one chlorine atom, provides distinct reactivity and interaction profiles compared to its similar compounds. This makes it particularly useful in specific research and industrial applications .

Biological Activity

Chloropentamethylbenzene, also known as 1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene, is a chlorinated aromatic compound that has garnered attention due to its diverse biological activities and applications in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its extensive methylation and chlorination, which significantly influence its chemical reactivity and biological interactions. The compound's structure can be summarized as follows:

  • IUPAC Name : 1-[Chloro(4-chlorophenyl)methyl]-2,3,4,5,6-pentamethylbenzene
  • Molecular Formula : C_{15}H_{18}Cl
  • Molecular Weight : 250.76 g/mol

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The mechanisms include:

  • Receptor Binding : The chlorinated phenyl group can engage with hydrophobic pockets in proteins, affecting receptor activity.
  • Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic pathways.
  • Lipophilicity : The methyl groups enhance the compound's lipophilicity, facilitating membrane permeability and bioavailability.

Anticancer Properties

This compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating the expression of key proteins involved in cell survival:

  • Cytotoxicity Assays : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including lung cancer (H460) and hepatocellular carcinoma (Huh7) cells. For instance, it demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Mechanism of Action
H460 (Lung)15Induction of apoptosis via Bcl-2 modulation
Huh7 (Liver)12Mcl-1 protein depletion

Toxicological Studies

The safety profile of this compound was evaluated through various toxicological assessments. Studies revealed that while it exhibits anticancer properties, its effects on normal cells are significantly lower than those observed in malignant cells, suggesting a selective toxicity that could be beneficial for therapeutic applications .

Case Studies

  • Study on Lung Cancer Cells :
    • Researchers treated H460 lung cancer cells with this compound and observed a concentration-dependent increase in apoptosis markers such as cleaved PARP. This study highlighted the compound's potential as a targeted therapy for lung cancer .
  • Hepatocellular Carcinoma Research :
    • A comparative analysis with sorafenib indicated that this compound had lower cytotoxicity against normal epithelial cells while maintaining efficacy against liver cancer cells. This suggests a favorable therapeutic index for potential clinical applications .

Properties

CAS No.

5153-39-9

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

1-chloro-2,3,4,5,6-pentamethylbenzene

InChI

InChI=1S/C11H15Cl/c1-6-7(2)9(4)11(12)10(5)8(6)3/h1-5H3

InChI Key

GWKDRPNLSOEGRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)Cl)C)C

Origin of Product

United States

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